(2-Bromophenyl)(4-butylphenyl)methanol
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Overview
Description
(2-Bromophenyl)(4-butylphenyl)methanol is an organic compound with the molecular formula C17H19BrO. It is a type of alcohol that contains both bromine and butylphenyl groups, making it a compound of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-butylphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with 4-butylphenylmagnesium bromide (Grignard reagent) in an ether solvent, followed by hydrolysis to yield the desired alcohol . The reaction conditions typically require a low temperature to control the reactivity of the Grignard reagent and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-butylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of (4-butylphenyl)phenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of (2-bromophenyl)(4-butylphenyl)ketone.
Reduction: Formation of (4-butylphenyl)phenylmethanol.
Substitution: Formation of (2-aminophenyl)(4-butylphenyl)methanol or (2-thiophenyl)(4-butylphenyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(4-butylphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-butylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the alcohol group play crucial roles in its reactivity and biological activity. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(4-methylphenyl)methanol
- (2-Chlorophenyl)(4-butylphenyl)methanol
- (2-Bromophenyl)(4-ethylphenyl)methanol
Uniqueness
(2-Bromophenyl)(4-butylphenyl)methanol is unique due to the presence of both bromine and butylphenyl groups, which confer distinct chemical and physical properties.
Biological Activity
(2-Bromophenyl)(4-butylphenyl)methanol, also known as 4-(2-bromophenyl)-1-(4-butylphenyl)methanol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of two phenyl rings, one of which is substituted with a bromine atom and the other with a butyl group. The methanol functional group adds to its reactivity and potential biological interactions.
Molecular Formula : C13H15BrO
Molecular Weight : 273.17 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Anticancer Activity : Some studies indicate that the compound may inhibit cancer cell proliferation, although more extensive research is needed to confirm these effects.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Biological Targets : The bromine atom may enhance the compound's ability to interact with specific enzymes or receptors, altering their activity.
- Reactive Oxygen Species (ROS) Modulation : The methanol group can participate in redox reactions, potentially influencing oxidative stress pathways in cells.
- Cell Signaling Pathway Modulation : The compound may affect signaling pathways associated with inflammation and cell growth.
Antimicrobial Activity
A study conducted by demonstrated that this compound showed notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro experiments indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages. The following results were observed:
- IL-6 Reduction : 50% reduction at a concentration of 10 µM.
- TNF-α Reduction : 40% reduction at a concentration of 10 µM.
Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of this compound on various cancer cell lines. The IC50 values are summarized below:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
Case Studies
Several case studies have explored the therapeutic applications of compounds similar to this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of similar phenolic compounds in treating skin infections caused by resistant bacterial strains.
- Case Study on Anti-inflammatory Properties : Research focused on patients with chronic inflammatory diseases demonstrated improved symptoms with treatment involving phenolic compounds.
Properties
IUPAC Name |
(2-bromophenyl)-(4-butylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12,17,19H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMVIMKVSWDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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